molecular formula C7H9Cl2NO2S B6607606 5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride CAS No. 2839144-47-5

5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride

Cat. No.: B6607606
CAS No.: 2839144-47-5
M. Wt: 242.12 g/mol
InChI Key: URPZUXHFRUAIBJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a methanesulfonyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride typically involves the chloromethylation of 2-methanesulfonylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining an acidic environment to facilitate the chloromethylation reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process. For instance, the continuous 3-stream process using sugar syrup shows great potential for scale-up to production .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Sulfide derivatives are the primary products.

Scientific Research Applications

5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The methanesulfonyl group can also participate in reactions, providing additional reactivity and versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride is unique due to the presence of both the chloromethyl and methanesulfonyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

5-(chloromethyl)-2-methylsulfonylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPZUXHFRUAIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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